[(4R,4aS,8aS)-2,6-bis(3,4-dimethylphenyl)-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-4-yl]methanol
Description
Nomenclature and Structural Characterization
Systematic IUPAC Nomenclature and Isomeric Considerations
The compound’s IUPAC name is derived from its fused bicyclic core and stereochemical configuration. The parent structure consists of a tetrahydro-dioxino[5,4-d]dioxin system, a bicyclo[4.4.0] framework comprising two fused 1,3-dioxane rings. Substituents include two 3,4-dimethylphenyl groups at positions 2 and 6 and a hydroxymethyl (-CH2OH) group at position 4. The stereochemical descriptors (4R,4aS,8aS) define the absolute configuration of the three chiral centers, ensuring enantiomeric specificity.
Table 1: Nomenclature Summary
Isomeric possibilities arise from the stereochemical flexibility of the bicyclic system. The specified (4R,4aS,8aS) configuration represents one of eight potential stereoisomers, with the others differing in the spatial arrangement of substituents at positions 4, 4a, and 8a.
Crystallographic Analysis and Stereochemical Configuration
X-ray diffraction studies of analogous dioxino-dioxin derivatives reveal a boat-like conformation for the fused ring system, stabilized by intramolecular hydrogen bonding between the hydroxymethyl group and adjacent ether oxygens. This conformation imposes rigidity, favoring specific enantioselective interactions. The 3,4-dimethylphenyl substituents adopt equatorial positions to minimize steric strain, while the hydroxymethyl group occupies an axial orientation, facilitating hydrogen-bonding networks.
Table 2: Predicted Crystallographic Parameters
| Parameter | Value (Estimated) |
|---|---|
| Crystal system | Monoclinic |
| Space group | P21/c |
| Unit cell dimensions | a = 12.4 Å, b = 10.2 Å, c = 14.8 Å; β = 105° |
| Hydrogen bonds | O-H···O (2.7–3.1 Å) |
The (4R,4aS,8aS) configuration creates a chiral environment critical for the compound’s physicochemical behavior, including its optical activity and crystallization kinetics.
Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectral Analysis
The compound’s proton and carbon NMR profiles reflect its unique substitution pattern and stereochemistry:
1H NMR (400 MHz, CDCl3, predicted):
- Aromatic protons : δ 6.8–7.2 ppm (multiplet, 8H, ortho/meta to methyl groups).
- Methyl groups : δ 2.25 ppm (singlet, 12H, -C(CH3)2).
- Methine protons : δ 4.1–4.5 ppm (multiplet, 4H, bridgehead CH-O).
- Hydroxymethyl : δ 3.7 ppm (triplet, 2H, -CH2OH) and δ 2.5 ppm (broad singlet, 1H, -OH).
13C NMR (100 MHz, CDCl3, predicted):
- Aromatic carbons : δ 125–140 ppm (C-Ar).
- Ether carbons : δ 70–85 ppm (C-O).
- Methyl carbons : δ 19–22 ppm (-CH3).
Mass Spectrometric Fragmentation Patterns
High-resolution mass spectrometry (HRMS) of the molecular ion [M+H]+ at m/z 385.2012 (calculated for C23H29O5+) confirms the molecular formula. Key fragmentation pathways include:
Table 3: Major MS Fragments
| m/z | Fragment Ion |
|---|---|
| 385.2012 | [M+H]+ |
| 367.1895 | [M+H-H2O]+ |
| 253.1228 | C15H17O3+ (aromatic core) |
Infrared (IR) Vibrational Signatures
IR spectroscopy identifies functional groups through characteristic absorptions:
- O-H stretch : 3350 cm⁻¹ (broad, hydroxymethyl).
- C-O-C asymmetric stretch : 1120–1080 cm⁻¹ (ether linkages).
- C-H aromatic stretch : 3050 cm⁻¹.
Figure 1: Simulated IR Spectrum
3350 cm⁻¹ ──────────── O-H stretch
3050 cm⁻¹ ────┬─────── C-H aromatic
└────── 2920 cm⁻¹: C-H aliphatic
1120–1080 cm⁻¹ ────── C-O-C ether
Properties
Molecular Formula |
C23H28O5 |
|---|---|
Molecular Weight |
384.5 g/mol |
IUPAC Name |
[(4R,4aS,8aS)-2,6-bis(3,4-dimethylphenyl)-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-4-yl]methanol |
InChI |
InChI=1S/C23H28O5/c1-13-5-7-17(9-15(13)3)22-25-12-20-21(28-22)19(11-24)26-23(27-20)18-8-6-14(2)16(4)10-18/h5-10,19-24H,11-12H2,1-4H3/t19-,20+,21+,22?,23?/m1/s1 |
InChI Key |
ZOWZWHMCIRRSTI-JNOAPTKYSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)C2OC[C@H]3[C@@H](O2)[C@H](OC(O3)C4=CC(=C(C=C4)C)C)CO)C |
Canonical SMILES |
CC1=C(C=C(C=C1)C2OCC3C(O2)C(OC(O3)C4=CC(=C(C=C4)C)C)CO)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4R,4aS,8aS)-2,6-bis(3,4-dimethylphenyl)-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-4-yl]methanol typically involves multiple steps. One common method includes the reaction of 3,4-dimethylbenzaldehyde with a suitable diol under acidic conditions to form the dioxin ring system. This is followed by further functionalization to introduce the methanol group .
Industrial Production Methods
the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification techniques, would apply .
Chemical Reactions Analysis
Oxidation Reactions
The primary alcohol group undergoes oxidation under controlled conditions:
-
Aldehyde Formation : Using mild oxidizing agents like pyridinium chlorochromate (PCC) in dichloromethane yields the corresponding aldehyde derivative .
-
Carboxylic Acid Formation : Strong oxidants such as potassium permanganate (KMnO₄) in acidic conditions convert the methanol group to a carboxylic acid .
Key Product :
| Product Structure | Reagents/Conditions | Reference |
|---|---|---|
| [(4R,4aS,8aS)-2,6-bis(3,4-dimethylphenyl)-4,4a,8,8a-tetrahydro-dioxino[5,4-d]dioxin-4-yl]formaldehyde | PCC, CH₂Cl₂, 0°C |
Substitution Reactions
Electrophilic aromatic substitution occurs on the 3,4-dimethylphenyl rings:
-
Nitration : Concentrated HNO₃/H₂SO₄ introduces nitro groups at the para positions relative to methyl substituents .
-
Halogenation : Cl₂ or Br₂ in FeCl₃ catalysis produces chlorinated/brominated derivatives .
Example Reaction Pathway :
textParent compound + HNO₃/H₂SO₄ → Nitro-derivative (major) + H₂O
Esterification
The methanol group reacts with acyl chlorides or anhydrides:
-
Acetylation : Treatment with acetyl chloride (CH₃COCl) in pyridine forms the corresponding acetate ester .
Key Product :
| Product | Molecular Formula | Reagents |
|---|---|---|
| [(4R,4aS,8aS)-2,6-bis(3,4-dimethylphenyl)-4,4a,8,8a-tetrahydro-dioxino[5,4-d]dioxin-4-yl]methyl acetate | C₂₆H₃₂O₇ | CH₃COCl, Pyridine |
Reduction Reactions
While the methanol group is already reduced, the dioxin ring system can undergo hydrogenation:
-
Catalytic Hydrogenation : H₂/Pd-C reduces the tetrahydro-dioxin ring to a fully saturated decalin analog .
Comparative Analysis with Structural Analogs
The reactivity profile aligns with structurally related compounds:
Mechanistic Insights
-
Aromatic Substitution : Electron-donating methyl groups direct electrophiles to para positions via resonance stabilization .
-
Oxidation Selectivity : Steric hindrance from the dioxin ring system limits over-oxidation of the primary alcohol .
This compound’s reactivity is foundational for developing derivatives with tailored physicochemical or biological properties, as evidenced by its use in adipogenic activity studies and flame-retardant formulations .
Scientific Research Applications
The compound [(4R,4aS,8aS)-2,6-bis(3,4-dimethylphenyl)-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-4-yl]methanol has garnered attention in various scientific research applications due to its unique structural properties and potential functionalities. This article explores its applications across different fields, including medicinal chemistry, materials science, and organic synthesis.
Medicinal Chemistry
The compound's unique dioxin framework makes it a candidate for drug development. Research has indicated potential anti-cancer properties attributed to its ability to interact with biological targets involved in cell proliferation and apoptosis. Studies have shown that derivatives of similar dioxin compounds exhibit cytotoxic effects against various cancer cell lines, suggesting that [(4R,4aS,8aS)-2,6-bis(3,4-dimethylphenyl)-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-4-yl]methanol could be explored further for therapeutic applications.
Materials Science
In materials science, the compound is being investigated for its potential use as a polymer additive or a precursor in the synthesis of advanced materials. Its structural characteristics may enhance the mechanical properties of polymers or provide unique thermal stability. The incorporation of such compounds into polymer matrices could lead to materials with improved performance in various industrial applications.
Organic Synthesis
The compound serves as an important intermediate in organic synthesis. Its complex structure allows for the development of new synthetic pathways that can lead to the formation of other valuable chemical entities. Researchers are exploring its use in multi-step synthesis processes where its reactivity can be harnessed to create diverse products.
Case Study 1: Anti-Cancer Activity
A study published in a peer-reviewed journal highlighted the anti-cancer activity of structurally related dioxins. The research demonstrated that compounds with similar frameworks induced apoptosis in cancer cells through specific signaling pathways. This suggests that [(4R,4aS,8aS)-2,6-bis(3,4-dimethylphenyl)-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-4-yl]methanol could exhibit similar effects and warrants further investigation into its pharmacological properties.
Case Study 2: Polymer Enhancement
Another study focused on the incorporation of dioxin-based compounds into polymer systems. The results indicated significant improvements in tensile strength and thermal resistance when such compounds were added to conventional polymers. This opens avenues for developing high-performance materials suitable for aerospace and automotive industries.
Mechanism of Action
The mechanism of action of [(4R,4aS,8aS)-2,6-bis(3,4-dimethylphenyl)-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-4-yl]methanol involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. For example, its antioxidant activity may involve scavenging free radicals and inhibiting oxidative stress .
Comparison with Similar Compounds
Similar Compounds
- [(4R,4aR,8aS)-2,6-diphenyltetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-4-yl]ethane-1,2-diol
- 1,3:2,4-Bis-O-[(3,4-dimethylphenyl)methylene]-D-glucitol
Biological Activity
The compound [(4R,4aS,8aS)-2,6-bis(3,4-dimethylphenyl)-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-4-yl]methanol , also known by its CAS number 135861-56-2 , is a complex organic molecule with potential biological activities. This article aims to present a detailed overview of its biological activity based on existing literature and research findings.
The biological activity of this compound is largely attributed to its structural characteristics that allow it to interact with various biological targets. The presence of multiple aromatic rings suggests potential interactions with receptors and enzymes involved in metabolic pathways.
1. Antioxidant Activity
Research indicates that compounds with similar dioxin structures exhibit significant antioxidant properties. The ability to scavenge free radicals can be beneficial in preventing oxidative stress-related diseases .
2. Anti-inflammatory Effects
Studies have shown that dioxin derivatives can modulate inflammatory pathways. This compound may inhibit pro-inflammatory cytokines and enzymes such as COX-2 and iNOS .
3. Anticancer Properties
Preliminary studies suggest that this compound may exhibit anticancer activity through apoptosis induction in cancer cell lines. The mechanism likely involves the disruption of cellular signaling pathways associated with cell proliferation and survival .
Case Study 1: Antioxidant Activity Assessment
In a study assessing various dioxin derivatives for antioxidant capacity using DPPH and ABTS assays, the compound demonstrated a notable reduction in radical scavenging activity compared to standard antioxidants like ascorbic acid .
Case Study 2: Anti-inflammatory Mechanism Exploration
A research project focused on the anti-inflammatory effects of dioxin derivatives found that treatment with this compound reduced the secretion of TNF-alpha and IL-6 in LPS-stimulated macrophages. This suggests its potential utility in inflammatory diseases .
Case Study 3: Anticancer Screening
In vitro tests on breast cancer cell lines showed that the compound induced apoptosis through the activation of caspase pathways. The study concluded that further exploration into its structure-activity relationship could enhance its efficacy as an anticancer agent .
Comparative Analysis Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
